5-Ethyl-2-thiouracil chemical properties and structure
5-Ethyl-2-thiouracil chemical properties and structure
An In-depth Technical Guide to 5-Ethyl-2-thiouracil: Chemical Properties, Structure, and Biological Significance
Introduction
5-Ethyl-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. As a derivative of thiouracil, it is structurally analogous to the nucleobase uracil, with the key distinctions being the substitution of a sulfur atom for the oxygen at the C2 position and the presence of an ethyl group at the C5 position. This molecular architecture makes it a subject of significant interest in medicinal chemistry and drug development. Thiouracil derivatives are recognized for a wide spectrum of pharmacological activities, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][2][3]
The primary therapeutic application associated with thiouracils is their function as antithyroid agents, used in the management of hyperthyroidism.[4] These compounds interfere with the synthesis of thyroid hormones, offering a critical mechanism for controlling thyroid gland overactivity. The versatility of the thiouracil scaffold allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents with improved efficacy and specificity.
This guide provides a comprehensive technical overview of 5-Ethyl-2-thiouracil, designed for researchers, scientists, and drug development professionals. It covers the compound's core chemical properties, structural features including tautomerism, detailed synthetic and analytical protocols, and an exploration of its biological mechanism of action.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 5-Ethyl-2-thiouracil are essential for its handling, formulation, and application in research settings. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-2-sulfanylidene-1,3-dihydropyrimidin-4(1H)-one | [5] |
| CAS Number | 34171-37-4 | [6][7] |
| Molecular Formula | C₆H₈N₂OS | [5][6][8] |
| Molecular Weight | 156.21 g/mol | [5][7] |
| Appearance | Solid, white crystalline powder | [6][9] |
| Purity | Typically ≥98% | [7][8] |
| Solubility | Readily soluble in alkaline solutions; very slightly soluble in water. | [10] |
| Melting Point | Data not consistently available | [6] |
Chemical Structure:
Figure 1: The 2D chemical structure of 5-Ethyl-2-thiouracil.
Structural Analysis and Tautomerism
The chemical reactivity and biological interactions of 5-Ethyl-2-thiouracil are profoundly influenced by its structural arrangement and the phenomenon of tautomerism.
Core Structure
The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Key functional groups include:
-
An ethyl group at the C5 position.
-
A carbonyl group (C=O) at the C4 position.
-
A thiocarbonyl group (C=S) at the C2 position, which is central to its characteristic properties.
Thione-Thiol Tautomerism
A critical feature of 2-thiouracil and its derivatives is the existence of tautomeric forms. Tautomers are structural isomers that readily interconvert. In this case, the molecule exists in a dynamic equilibrium between the thione (lactam) form and the thiol (lactim) form.[11][12]
-
Thione Form: The more stable and predominant form, characterized by the C=S double bond.
-
Thiol Form: Characterized by an S-H (sulfhydryl) group, with the hydrogen atom migrating from one of the adjacent nitrogen atoms.
This thione-thiol equilibrium is crucial, as the thiol form is often implicated as the reactive intermediate in biological systems, particularly in the inhibition of metalloenzymes.[11]
Caption: Thione-Thiol tautomeric equilibrium in 5-Ethyl-2-thiouracil.
Synthesis of 5-Ethyl-2-thiouracil
The construction of the thiouracil ring is typically achieved via a condensation reaction. A common and effective method is the reaction of thiourea with a β-keto ester, which allows for the introduction of various substituents onto the pyrimidine core.[2][4]
Experimental Protocol: Condensation Synthesis
This protocol describes the synthesis of 5-Ethyl-2-thiouracil from ethyl 2-ethylacetoacetate and thiourea.
Materials:
-
Ethyl 2-ethylacetoacetate
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: To the cooled sodium ethoxide solution, add a solution of thiourea dissolved in absolute ethanol. Stir the mixture for 15-20 minutes.
-
Condensation: Slowly add ethyl 2-ethylacetoacetate to the reaction mixture dropwise while maintaining stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice.
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Acidification: Acidify the resulting aqueous solution to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid. This will cause the 5-Ethyl-2-thiouracil to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the product further by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure 5-Ethyl-2-thiouracil as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven.
Caption: Workflow diagram for the synthesis of 5-Ethyl-2-thiouracil.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized 5-Ethyl-2-thiouracil requires a combination of modern analytical techniques.[2][13]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons (-CH₂- and -CH₃), two distinct N-H protons (amide/thioamide), and the C6-H vinyl proton. |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the pyrimidine ring carbons, the C=O carbon (around 160-170 ppm), and the C=S carbon (around 175-185 ppm).[14] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aliphatic, ~2900 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=S stretching (thiocarbonyl, ~1100-1200 cm⁻¹). |
| Mass Spectrometry (EI-MS) | A molecular ion peak [M]⁺ at m/z = 156, corresponding to the molecular weight of the compound.[15] Characteristic fragmentation patterns can further confirm the structure. |
| Elemental Analysis | Percentages of C, H, N, O, and S should align with the calculated values for the molecular formula C₆H₈N₂OS. |
Protocol: NMR Sample Preparation
A self-validating protocol ensures consistent and reliable data acquisition.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified and thoroughly dried 5-Ethyl-2-thiouracil.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is often a good choice for thiouracil derivatives due to its excellent solubilizing power for polar, hydrogen-bonding compounds.[2]
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief application of sonication may aid dissolution if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Biological Activity and Mechanism of Action
The biological effects of 5-Ethyl-2-thiouracil are primarily attributed to its function as an antithyroid agent, a characteristic shared with its well-known analog, propylthiouracil (PTU).[9]
Antithyroid Mechanism
The synthesis of thyroid hormones (thyroxine/T4 and triiodothyronine/T3) is a multi-step process occurring in the thyroid gland, catalyzed by the enzyme thyroid peroxidase (TPO) . TPO is a heme-containing enzyme responsible for two critical steps:
-
Oxidation of Iodide: It oxidizes iodide ions (I⁻) to reactive iodine (I⁰).
-
Iodination of Tyrosine: It incorporates this iodine into tyrosine residues on the thyroglobulin protein.
Thiouracil derivatives, including 5-Ethyl-2-thiouracil, act as potent inhibitors of TPO.[16][17] The proposed mechanism involves the drug molecule itself being oxidized by the TPO-H₂O₂ complex, which in turn inactivates the enzyme, preventing it from carrying out the iodination process.[16] This leads to a decrease in the production of new thyroid hormones. Some thiouracils, like PTU, also exhibit a peripheral mechanism by inhibiting the 5'-deiodinase enzyme, which converts T4 to the more potent T3 in peripheral tissues.[18]
Caption: Inhibition of thyroid hormone synthesis by 5-Ethyl-2-thiouracil.
Other Potential Activities
The thiouracil scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of other activities, including:
-
Anticancer: By interfering with nucleic acid synthesis, some thiouracils act as antimetabolites.[1][19]
-
Antiviral: They can inhibit viral replication processes.[3][20]
-
Antimicrobial: Activity against various bacterial and fungal strains has also been reported for related compounds.[3]
Conclusion
5-Ethyl-2-thiouracil is a chemically versatile and biologically significant molecule. Its core properties, defined by the substituted thiopyrimidine ring, give rise to important tautomeric behavior that dictates its reactivity. Well-established synthetic routes allow for its efficient production, and a suite of standard analytical techniques provides robust characterization. The primary pharmacological interest lies in its potent antithyroid activity through the inhibition of thyroid peroxidase, placing it within a critical class of therapeutic agents. The ongoing exploration of the thiouracil scaffold continues to position compounds like 5-Ethyl-2-thiouracil as valuable leads in the development of new drugs for a variety of diseases.
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